molecular formula C11H17Cl2F3N2 B1287110 2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride CAS No. 1189496-82-9

2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride

Cat. No.: B1287110
CAS No.: 1189496-82-9
M. Wt: 305.16 g/mol
InChI Key: AZJWIJQUEOEKCG-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride is a synthetic amine derivative featuring a trifluoromethylphenyl group and a dimethylamino-substituted ethylamine backbone. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical research. Its structure combines lipophilic (trifluoromethyl) and hydrophilic (protonated amine) regions, which may influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2.2ClH/c1-16(2)10(7-15)8-3-5-9(6-4-8)11(12,13)14;;/h3-6,10H,7,15H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJWIJQUEOEKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=C(C=C1)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592118
Record name N~1~,N~1~-Dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189496-82-9
Record name N~1~,N~1~-Dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-(trifluoromethyl)benzaldehyde with dimethylamine in the presence of a reducing agent to form the corresponding amine. This intermediate is then subjected to further reactions to introduce the ethylamine moiety, followed by conversion to the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and activity within biological systems. The dimethylamino group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Target Compound:
  • Core structure: Ethylamine with dimethylamino and 4-(trifluoromethyl)phenyl substituents.
  • Molecular formula : C₁₁H₁₄F₃N₂·2HCl (hypothetical).
  • Key groups: Trifluoromethyl (CF₃): Enhances lipophilicity and metabolic stability.
Comparison with Selected Analogues:
Compound Name Core Structure Substituents Molecular Formula Key Features
Dopamine HCl Phenethylamine 3,4-Dihydroxyphenyl C₈H₁₁NO₂·HCl Polar hydroxyl groups; neurotransmitter activity.
(R)-2,2,2-Trifluoro-1-(4-CF₃-phenyl)ethylamine HCl Ethylamine CF₃-phenyl, trifluoroethyl C₉H₈ClF₆N Secondary amine; high lipophilicity.
4-Dimethylamino-N-benzylcathinone diHCl Cathinone derivative Dimethylaminophenyl, benzyl C₁₈H₂₂N₂O·2HCl β-ketoamine; stimulant-like properties.
2-(4-Hydroxy-3-methoxyphenyl)ethylamine HCl Phenethylamine 4-Hydroxy-3-methoxyphenyl C₉H₁₃NO₂·HCl Methoxy group; moderate polarity.

Physicochemical Properties

  • Solubility: The dihydrochloride salt of the target compound likely exhibits higher water solubility than mono-HCl analogues (e.g., ’s compound) but lower than polar derivatives like dopamine HCl due to the CF₃ group’s hydrophobicity .

Pharmacological and Toxicological Insights

  • Receptor interactions: The dimethylamino group may enable interactions with adrenergic or serotonergic receptors, similar to cathinone derivatives . However, the CF₃ group could alter binding affinity compared to dopamine’s catechol structure .
  • Metabolism : CF₃ groups are generally resistant to cytochrome P450 oxidation, suggesting slower hepatic clearance than dopamine or methoxy-substituted compounds .
  • Toxicity: Limited data exist for the target compound, but tertiary amines (e.g., dimethylamino) may pose cardiovascular risks at high doses, as seen in cathinone derivatives .

Biological Activity

2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride, also known as a trifluoromethyl-substituted amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a dimethylamino group and a trifluoromethyl phenyl moiety, contributing to its pharmacological properties.

  • Molecular Formula : C11H17Cl2F3N2
  • Molecular Weight : 305.17 g/mol
  • CAS Number : 1189496-82-9
  • Physical State : Solid

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Specifically, it has been studied for its effects on:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that compounds with similar structures can act as positive allosteric modulators of α7 nAChRs, which are implicated in cognitive function and neuroprotection .
  • Inhibition of Tumor Growth : Some studies suggest that derivatives of this compound may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, related compounds have shown effectiveness against HeLa cells with IC50 values in the low micromolar range .

Biological Activity Table

Activity TypeObserved EffectReference
nAChR ModulationPositive allosteric modulation
Anticancer ActivityInhibition of cell proliferation
CytotoxicityModerate toxicity on human dermal fibroblasts
Antioxidant PropertiesGood antioxidant activity observed

Case Studies

  • Anticancer Properties : A study explored the cytotoxic effects of similar compounds on various cancer cell lines, including non-small cell lung cancer and colon cancer. The results indicated that these compounds could significantly inhibit cell growth, suggesting potential therapeutic applications in oncology .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related trifluoromethylated amines in models of neurodegeneration. The modulation of nAChRs was linked to improved cognitive outcomes in animal models, indicating a promising avenue for treating conditions like Alzheimer's disease .
  • Inflammatory Response : The compound's ability to modulate inflammatory pathways was assessed in vitro, showing significant inhibition of TNF-alpha release from stimulated immune cells. This suggests potential applications in treating inflammatory diseases .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of trifluoromethyl-substituted amines. Modifications to the dimethylamino group and the phenyl ring have been shown to enhance biological activity:

  • Compounds with larger alkyl groups at the amine position exhibited improved potency against nAChRs.
  • The introduction of electron-withdrawing groups like trifluoromethyl significantly increased the efficacy against tumor cells.

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